molecular formula C22H20ClN5O3 B14103232 3-[(4-chlorophenyl)methyl]-7-hydroxy-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

3-[(4-chlorophenyl)methyl]-7-hydroxy-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B14103232
M. Wt: 437.9 g/mol
InChI Key: PTTZZGNHEIVGRG-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)methyl]-7-hydroxy-1-methyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that includes a pyrimido[1,2-g]purine core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)methyl]-7-hydroxy-1-methyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, hydroxylating agents, and methylating agents under controlled conditions of temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)methyl]-7-hydroxy-1-methyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in a ketone derivative, while substitution of the chlorophenyl group can yield a variety of functionalized derivatives .

Scientific Research Applications

3-[(4-chlorophenyl)methyl]-7-hydroxy-1-methyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-7-hydroxy-1-methyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimido[1,2-g]purine derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of 3-[(4-chlorophenyl)methyl]-7-hydroxy-1-methyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its biological activity and selectivity compared to other derivatives .

Properties

Molecular Formula

C22H20ClN5O3

Molecular Weight

437.9 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-7-hydroxy-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C22H20ClN5O3/c1-25-19-18(20(30)28(22(25)31)11-14-7-9-15(23)10-8-14)27-13-17(29)12-26(21(27)24-19)16-5-3-2-4-6-16/h2-10,17,29H,11-13H2,1H3

InChI Key

PTTZZGNHEIVGRG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Cl)N4CC(CN(C4=N2)C5=CC=CC=C5)O

Origin of Product

United States

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